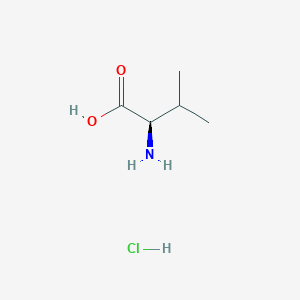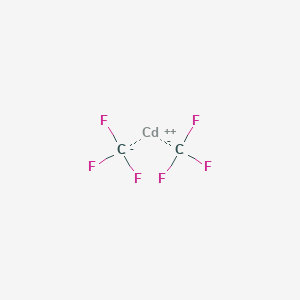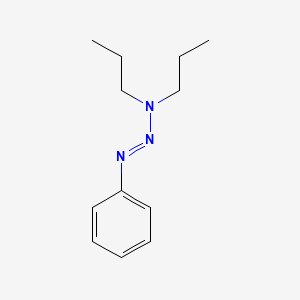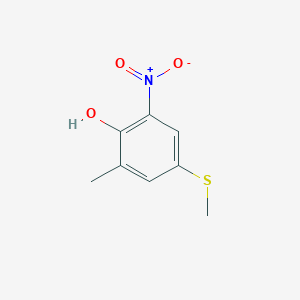
Methoxychlorofluoroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxychlorofluoroborane is a synthetic compound that belongs to the class of organoboron compounds These compounds are known for their versatility in various chemical reactions and applications
Preparation Methods
The synthesis of methoxychlorofluoroborane typically involves the reaction of methoxychloride with fluoroborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Methoxychloride Preparation: Methoxychloride is prepared by reacting methanol with thionyl chloride.
Fluoroborane Preparation: Fluoroborane is synthesized by reacting boron trifluoride with hydrogen fluoride.
This compound Synthesis: Methoxychloride and fluoroborane are reacted in a solvent such as tetrahydrofuran (THF) at low temperatures to yield this compound.
Chemical Reactions Analysis
Methoxychlorofluoroborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield boranes.
Substitution: this compound can undergo substitution reactions with nucleophiles like amines to form aminoboranes.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include boronic acids, boranes, and aminoboranes.
Scientific Research Applications
Methoxychlorofluoroborane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methoxychlorofluoroborane involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:
Comparison with Similar Compounds
Methoxychlorofluoroborane can be compared with other organoboron compounds such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid is commonly used in carbohydrate sensing and as a building block in organic synthesis.
Triethylborane: Triethylborane is used as a catalyst in polymerization reactions, whereas this compound is more versatile in its applications.
Borane-Tetrahydrofuran Complex: This complex is used as a reducing agent, while this compound has broader applications in synthesis and research.
This compound stands out due to its unique combination of methoxy, chloro, and fluoro groups, which confer distinct reactivity and properties compared to other organoboron compounds.
Properties
CAS No. |
38481-06-0 |
|---|---|
Molecular Formula |
CH3BClFO |
Molecular Weight |
96.30 g/mol |
IUPAC Name |
chloro-fluoro-methoxyborane |
InChI |
InChI=1S/CH3BClFO/c1-5-2(3)4/h1H3 |
InChI Key |
DYPOBMQTCBBLKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)




![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



